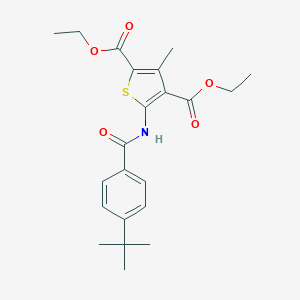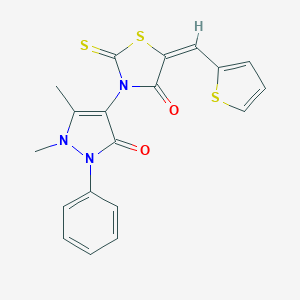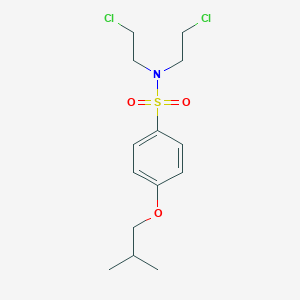![molecular formula C30H30N4O4 B403107 4-[(3-ethoxy-4-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B403107.png)
4-[(3-ethoxy-4-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound belonging to the class of bispyrazoles. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
The synthesis of 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent results, and the products are isolated by simple filtration . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include sodium acetate, methanol, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, the compound induces apoptosis through the activation of p53-mediated pathways and the inhibition of autophagy proteins .
Comparación Con Compuestos Similares
Similar compounds include other bispyrazoles and pyrazole derivatives, such as:
- 4,4’-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-[(3,4-dimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Compared to these compounds, 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits unique properties due to the presence of the ethoxy and methoxy groups, which enhance its biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C30H30N4O4 |
|---|---|
Peso molecular |
510.6g/mol |
Nombre IUPAC |
4-[(3-ethoxy-4-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H30N4O4/c1-5-38-25-18-21(16-17-24(25)37-4)28(26-19(2)31-33(29(26)35)22-12-8-6-9-13-22)27-20(3)32-34(30(27)36)23-14-10-7-11-15-23/h6-18,28,31-32H,5H2,1-4H3 |
Clave InChI |
MRDJGWOVJVTHND-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B403025.png)
![ETHYL 2-[(3-BROMOPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B403030.png)

![ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B403034.png)
![ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B403035.png)



![Benzylsulfanyl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide](/img/structure/B403042.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B403043.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-cyclododecylideneacetohydrazide](/img/structure/B403045.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B403046.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(3,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B403047.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide](/img/structure/B403048.png)
